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C-Benzofuran-2-yl-C-phenyl-methylamine

Catalog No.
S12954904
CAS No.
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C-Benzofuran-2-yl-C-phenyl-methylamine

Product Name

C-Benzofuran-2-yl-C-phenyl-methylamine

IUPAC Name

1-benzofuran-2-yl(phenyl)methanamine

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2

InChI Key

HJJRPYFDKVKGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N

C-Benzofuran-2-yl-C-phenyl-methylamine is a chemical compound characterized by its unique structure, which features a benzofuran moiety linked to a phenyl group and an amine functional group. Its molecular formula is C15H13NOC_{15}H_{13}NO with a molecular weight of approximately 223.27 g/mol. The compound's structure allows it to participate in various

  • N-Alkylation: The amine group can be alkylated using alkyl halides, leading to the formation of various derivatives.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which may exhibit different biological activities.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, depending on the reducing agent used.

These reactions highlight the compound's versatility in forming derivatives that may possess enhanced properties.

Research indicates that C-Benzofuran-2-yl-C-phenyl-methylamine exhibits significant biological activities, particularly in the context of neuropharmacology. It has been studied for its potential as a ligand for β-amyloid plaques, which are associated with Alzheimer’s disease. The compound's structural features may contribute to its ability to interact with specific biological targets, making it a candidate for further investigation in therapeutic applications aimed at neurodegenerative diseases .

Several methods have been developed for synthesizing C-Benzofuran-2-yl-C-phenyl-methylamine:

  • Condensation Reactions: The compound can be synthesized through condensation between benzofuran derivatives and phenylmethylamine under acidic or basic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the formation of intermediates that are subsequently transformed into the final product through various reactions .
  • Catalytic Methods: Recent advancements suggest using catalysts to enhance reaction efficiency and yield during synthesis .

C-Benzofuran-2-yl-C-phenyl-methylamine has potential applications in various fields:

  • Medicinal Chemistry: Its properties make it a candidate for developing drugs targeting neurodegenerative diseases such as Alzheimer’s.
  • Biochemical Research: The compound can serve as a biochemical tool for studying protein interactions and cellular processes due to its ability to bind specific receptors.
  • Material Science: Its unique structure may allow it to be used in creating novel materials with specific electronic or optical properties.

Studies on C-Benzofuran-2-yl-C-phenyl-methylamine have focused on its interactions with biological targets:

  • Binding Affinity: Research has evaluated how well the compound binds to β-amyloid plaques, contributing to understanding its potential role in Alzheimer's disease treatment .
  • Receptor Interactions: Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways .
  • Pharmacokinetics: Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a therapeutic agent.

C-Benzofuran-2-yl-C-phenyl-methylamine shares structural similarities with several other compounds, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
1-Benzofuran-2-yl(phenyl)methanoneContains a carbonyl group instead of an aminePotentially different biological activity
Benzofuran-2-yl(phenyl)methanamineLacks the methyl group on the nitrogenMay exhibit different pharmacological effects
5-Fluoro-benzofuran derivativesIncorporates fluorine substituentsEnhanced lipophilicity and possibly better receptor binding

The uniqueness of C-Benzofuran-2-yl-C-phenyl-methylamine lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds.

C-Benzofuran-2-yl-C-phenyl-methylamine belongs to the aromatic amine class, featuring a benzofuran ring (a fused bicyclic system of benzene and furan) substituted at the 2-position with a phenylmethylamine group. The IUPAC name 1-benzofuran-2-yl(phenyl)methanamine reflects this arrangement, where the methanamine group bridges the benzofuran and phenyl moieties. Key structural attributes include:

  • Benzofuran core: Provides aromatic stability and π-electron density for intermolecular interactions.
  • Phenyl substituent: Enhances lipophilicity and influences binding affinity to hydrophobic biological targets.
  • Amine functional group: Facilitates hydrogen bonding and salt formation, critical for pharmacokinetic optimization.

The compound’s InChI code (1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2) and SMILES notation (C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N) encode its stereoelectronic properties, which are pivotal for computational drug design.

Historical Context in Benzofuran Chemistry

The benzofuran scaffold traces its origins to William Henry Perkin’s 1870 synthesis of coumarin derivatives, marking the first intentional construction of this heterocycle. Over the next century, advancements in cyclization and cross-coupling reactions enabled the diversification of benzofuran chemistry. Notably, the Leuckart reaction (1885), initially involving benzaldehyde and formamide, provided early methodologies for amine-containing derivatives like C-Benzofuran-2-yl-C-phenyl-methylamine.

Modern synthetic routes, such as rhodium-catalyzed C–H activation and gold-mediated cyclization, have expanded access to substituted benzofurans. These innovations resolved historical challenges in regioselectivity and functional group compatibility, enabling the targeted synthesis of compounds like 1-benzofuran-2-yl(phenyl)methanamine for structure-activity relationship (SAR) studies.

Significance in Medicinal and Organic Chemistry Research

In medicinal chemistry, C-Benzofuran-2-yl-C-phenyl-methylamine has emerged as a β-amyloid plaque ligand, with preclinical studies demonstrating its ability to cross the blood-brain barrier and bind to amyloid aggregates in Alzheimer’s disease models. Its amine group allows for structural modifications to enhance binding affinity and solubility, making it a versatile lead compound.

In organic synthesis, the compound serves as a building block for complex heterocycles. For example, its benzofuran core participates in electrophilic substitutions, while the amine group undergoes acylations and reductive aminations to yield derivatives with tailored properties. Comparative studies with analogs like benzofuran-2-yl(phenyl)methanone reveal that the amine group significantly alters electronic profiles and biological activity.

Classical Synthesis Routes

Condensation Reactions Involving Phenolic Precursors

Condensation reactions employing phenolic precursors represent one of the foundational approaches for synthesizing C-Benzofuran-2-yl-C-phenyl-methylamine derivatives [1]. The classical methodology involves the nucleophilic substitution reaction between phenolic compounds and appropriately functionalized precursors under basic conditions [26]. Research has demonstrated that potassium carbonate serves as an effective base for facilitating these transformations, with reaction yields reaching up to ninety-four percent under optimized conditions [26].

The mechanistic pathway typically involves the formation of potassium salts of phenolic aldehydes, which subsequently undergo nucleophilic attack on electrophilic carbon centers [26]. The strong nucleophilicity of these potassium salts, combined with the absence of significant steric hindrance, contributes to the excellent yields observed in these reactions [26]. Temperature control proves critical, with optimal reaction conditions occurring between ninety and ninety-six degrees Celsius over a period of three and one-half to four and one-half hours [25].

Iron-mediated multicomponent condensation reactions have emerged as a powerful variant of this classical approach [10]. Iron(III) salts promote the condensation of aldehydes or acetals with electron-rich phenols to generate ortho-quinone methides that subsequently undergo cycloaddition reactions [10]. This methodology proceeds through a single-vessel reaction sequence, affording benzopyran intermediates that can be further transformed to benzofuran derivatives with yields reaching up to ninety-five percent [10].

The substrate scope for phenolic condensation reactions demonstrates remarkable breadth, accommodating various electron-donating and electron-withdrawing substituents [10]. Sesamol, three,four-dimethoxyphenol, and other substituted phenolic compounds have been successfully employed as nucleophilic partners [10]. The reaction conditions tolerate both aromatic and aliphatic aldehyde components, though electron-deficient aryl aldehydes typically provide lower yields compared to their electron-rich counterparts [10].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling methodologies have revolutionized the synthesis of benzofuran-containing compounds, including C-Benzofuran-2-yl-C-phenyl-methylamine derivatives [11] [13]. These transformations typically employ palladium acetate or related complexes in combination with phosphine ligands to facilitate carbon-carbon bond formation [11]. The reaction of two-bromobenzo[b]furans with alkenylaluminum reagents using palladium dichloride and XantPhos as catalyst system achieves excellent yields up to ninety-seven percent [11].

The optimization of palladium-catalyzed systems has led to the development of highly efficient protocols operating at moderate temperatures [11]. Reactions conducted at eighty degrees Celsius for four hours in dichloroethane solvent provide optimal results for a wide range of substrates [11]. The choice of ligand system proves crucial, with XantPhos demonstrating superior performance compared to traditional triphenylphosphine-based catalysts [11].

Mechanistic investigations reveal that these cross-coupling reactions proceed through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organometallic coupling partner [13]. The subsequent reductive elimination step regenerates the active palladium catalyst while forming the desired carbon-carbon bond [13]. The regioselectivity of these transformations can be controlled through appropriate choice of directing groups and reaction conditions [13].

Palladium-catalyzed carbon-hydrogen arylation represents another significant advancement in this field [13]. The reaction of triarylantimony difluorides with benzofurans under aerobic conditions produces two-arylbenzofurans in moderate to high yields [13]. This methodology demonstrates sensitivity to the electronic nature of substituents, with electron-donating groups showing higher reactivity than electron-withdrawing groups [13].

Modern Catalytic Approaches

Lewis Acid-Mediated Annulation Techniques

Lewis acid-mediated annulation strategies have emerged as powerful tools for constructing benzofuran frameworks, offering complementary reactivity patterns to traditional methodologies [14] [15]. Zinc chloride has proven particularly effective as a Lewis acid catalyst, promoting dual carbon-hydrogen and oxygen-hydrogen bond formation through a proposed six-membered cyclic transition state [14]. This methodology enables the efficient one-pot synthesis of benzofurans from phenols and internal acetylenes with yields ranging from seventy-five to ninety-one percent [14].

Boron trifluoride diethyl etherate represents another highly effective Lewis acid system for benzofuran synthesis [15]. This catalyst promotes domino reactions between diyn-one-ols and dicarbonyl compounds, proceeding through Lewis acid-promoted propargylation followed by base-mediated intramolecular cyclization [15]. The reaction sequence involves isomerization and benzannulation steps, ultimately providing benzofuran derivatives in yields ranging from seventy-five to ninety-one percent [15].

Iron(III) chloride catalyzed ring-closing reactions demonstrate the versatility of Lewis acid-mediated approaches [15]. The reaction between trifluoromethylselenolating reagents and substituted alkynyl benzenes proceeds through Lewis acid-promoted intramolecular cyclization [15]. Scandium triflate has also proven effective for mediating four-plus-one cycloaddition reactions between isocyanides and ortho-quinone methides [15].

The mechanistic understanding of Lewis acid-mediated annulations reveals the critical role of metal coordination in activating substrates toward cyclization [18]. The Lewis acid coordinates to electron-rich centers, reducing electron density and facilitating subsequent bond-forming processes [18]. The Nenitzescu reaction with piperazinone enaminoesters under Lewis acid mediation surprisingly affords rearranged two-imidazolidinone five-hydroxybenzofurans [18].

Directed C–H Functionalization Protocols

Directed carbon-hydrogen functionalization has emerged as a transformative methodology for the selective modification of benzofuran derivatives [16] [19]. Eight-aminoquinoline directed carbon-hydrogen arylations represent a particularly powerful approach, enabling the installation of diverse aryl and heteroaryl substituents at the three-position of benzofuran scaffolds [16]. These transformations proceed with high efficiency using palladium catalysis and demonstrate excellent functional group tolerance [16].

The mechanistic pathway for directed carbon-hydrogen functionalization typically involves coordination of the directing group to the metal catalyst, followed by cyclometalation to form a metallacycle intermediate [19]. The subsequent oxidative addition of an aryl halide coupling partner leads to a higher oxidation state metal complex [19]. Reductive elimination then forms the desired carbon-carbon bond while regenerating the active catalyst [19].

Rhodium-catalyzed carbon-hydrogen functionalization protocols offer complementary reactivity to palladium-based systems [17]. The reaction of substituted benzamides with vinylene carbonate in the presence of cyclopentadienyl rhodium complexes provides widely substituted benzofuran heterocycles [17]. The synthetic pathway involves carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [17].

Temperature and solvent effects play crucial roles in determining the efficiency of directed carbon-hydrogen functionalization reactions [19]. Optimal conditions typically require temperatures between eighty and one hundred twenty degrees Celsius [19]. The choice of directing group significantly influences both reactivity and selectivity, with nitrogen-containing heterocycles generally providing superior performance [19].

Optimization of Reaction Conditions

Solvent and Temperature Dependencies

The selection of appropriate solvents and reaction temperatures represents a critical factor in optimizing benzofuran synthesis protocols [21] [22]. Comprehensive studies have demonstrated that solvent polarity, coordinating ability, and boiling point significantly influence both reaction rates and product selectivities [21]. Acetonitrile has emerged as a particularly effective solvent for silver-promoted oxidative coupling reactions, providing superior balance between conversion and selectivity compared to traditional solvents such as dichloromethane and benzene [21].

Temperature optimization studies reveal complex relationships between reaction temperature, conversion rates, and product selectivity [21]. For silver-promoted oxidative coupling reactions, temperatures ranging from zero degrees Celsius to reflux conditions at eighty-five degrees Celsius have been systematically evaluated [21]. While low temperatures result in decreased conversion and selectivity, reflux conditions provide better homogenization and good selectivity, though extended reaction times can lead to decreased selectivity due to side reactions [21].

The optimization of reaction times has proven equally important, with studies demonstrating that optimal reaction periods can often be reduced significantly without compromising yields [21]. For example, silver-promoted oxidative coupling reactions that traditionally required twenty hours can be optimized to four hours under appropriate conditions [21]. This reduction in reaction time not only improves efficiency but also minimizes the formation of undesired byproducts [21].

Solvent effects on copper-catalyzed ring-opening processes demonstrate the critical importance of solvent selection [22]. Systematic screening has revealed that tetrahydrofuran and pyridine provide optimal yields for silylation reactions, while other ethereal solvents fail to promote the reaction [22]. Interestingly, co-solvent systems of tetrahydrofuran and pyridine can enhance yields by reducing aggregation of catalytic species [22].

Catalytic System Screening

Systematic screening of catalytic systems has revealed significant variations in efficiency, selectivity, and substrate scope among different metal-based catalysts [22] [24]. Palladium-based systems generally demonstrate high turnover numbers ranging from twenty to fifty, though they require careful optimization of ligand systems and additives [32]. The addition of bases such as potassium carbonate proves essential for many palladium-catalyzed transformations [32].

Copper-based catalytic systems offer advantages in terms of cost-effectiveness and functional group tolerance [35]. Screening studies have identified optimal conditions using copper acetate in combination with cesium carbonate base and pyridine solvent [35]. These systems typically operate at moderate temperatures and provide good yields for intramolecular cyclization reactions [35].

Iron-based catalysts demonstrate remarkable versatility in promoting oxidative annulation reactions [10]. Iron(III) chloride in combination with hydrogen peroxide or other oxidants provides efficient access to benzofuran derivatives [10]. The catalyst loading can often be reduced to ten percent without significant loss of efficiency [10].

The evaluation of reaction additives and co-catalysts has revealed opportunities for significant improvements in catalytic efficiency [21]. Radical initiators such as azobisisobutyronitrile can increase conversion rates but may decrease selectivity [21]. Conversely, radical inhibitors like isoquinoline can slightly decrease reactivity while improving selectivity [21].

Data Tables

Table 1: Classical Synthesis Routes - Optimization Parameters

Reaction TypeTemperature (°C)Reaction Time (h)Yield Range (%)Optimal Solvent
Condensation with phenolic precursors90-963.5-4.580-99Tetrahydrofuran
Palladium-catalyzed cross-coupling80480-97Dichloroethane
Oxidative coupling0-854-2040-90Acetonitrile
Silver-promoted couplingRoom temperature-854-2070-95Acetonitrile
Iron-mediated coupling60-1202-2430-80Toluene

Table 2: Lewis Acid-Mediated Annulation Techniques

Lewis Acid CatalystCatalyst Loading (mol%)Reaction ConditionsProduct Yield (%)Substrate Scope
Zinc chloride1060°C, 24h75-91Broad
Boron trifluoride diethyl etherate5-20Room temperature, 2-4h70-85Moderate
Iron(III) chloride10-2080°C, 4-12h60-95Broad
Scandium triflate5-10Room temperature-50°C65-90Broad
Aluminum chloride10-2080-100°C, 6-8h45-75Limited

Table 3: Directed C-H Functionalization Protocols

Metal CatalystDirecting GroupTemperature (°C)SelectivityFunctional Group Tolerance
Palladium acetate8-Aminoquinoline80-120High (>90%)Excellent
Rhodium complexPyridine oxide60-100Moderate (70-85%)Good
Iridium complexN-Heterocyclic carbene120High (>95%)Excellent
Copper acetateAcetate80-100Moderate (65-80%)Moderate
Ruthenium catalystCarboxylate100-140High (85-95%)Good

Table 4: Solvent Effects on Benzofuran Synthesis

SolventPolarity IndexBoiling Point (°C)Yield Range (%)Reaction Selectivity
Acetonitrile5.88270-95High
Dichloromethane3.14060-85Moderate
Tetrahydrofuran4.06665-90High
Dimethyl sulfoxide7.218950-80Moderate
Toluene2.411175-90High
Pyridine5.311540-70Low

Table 5: Catalytic System Screening Results

Catalytic SystemCatalyst Loading (mol%)Additive RequiredTurnover NumberCost Effectiveness
Palladium acetate/Triphenylphosphine2-5Potassium carbonate20-50Moderate
Copper chloride/Oxygen5-10None10-20High
Iron chloride/Hydrogen peroxide10-20Base5-10High
Rhodium chloride/Silver triflate2-5Silver triflate15-40Low
Scandium triflate5-10None10-25Low
Zinc chloride/Base10-15Potassium carbonate7-15High

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides crucial insights into the molecular structure and electronic environment of C-benzofuran-2-yl-C-phenyl-methylamine. Proton nuclear magnetic resonance analysis reveals characteristic resonances that confirm the presence of both benzofuran and phenyl moieties [1] [2].

The aromatic region of the proton nuclear magnetic resonance spectrum exhibits distinct patterns consistent with the benzofuran system. The benzofuran hydrogen at position 7 appears as a doublet at 7.70-7.75 parts per million with coupling constants of 7.8-8.0 hertz, indicating typical aromatic coupling [1]. The benzofuran hydrogen at position 4 resonates as a triplet at 7.20-7.30 parts per million with coupling constants of 7.2-7.5 hertz, while the hydrogen at position 3 appears as a triplet at 6.60-6.70 parts per million with coupling constants of 6.6-6.7 hertz [3].

The phenyl ring hydrogens demonstrate characteristic aromatic chemical shifts, with ortho and meta hydrogens appearing as multiplets at 7.50-7.60 parts per million and meta and para hydrogens at 7.30-7.40 parts per million [2]. The methine hydrogen connecting the benzofuran and phenyl systems resonates as a singlet at 4.80-5.00 parts per million, confirming the bridging carbon environment. The nitrogen-methyl group appears as a characteristic singlet at 2.45-2.50 parts per million [4].

Chemical Shift (ppm)MultiplicityCoupling Constant J (Hz)IntegrationAssignment
7.70-7.75d7.8-8.01HBenzofuran H-7
7.50-7.60m-2HPhenyl H-ortho/meta
7.30-7.40m-3HPhenyl H-meta/para
7.20-7.30t7.2-7.51HBenzofuran H-4
6.60-6.70t6.6-6.71HBenzofuran H-3
4.80-5.00s-1HMethine -CH-
2.45-2.50s-3HN-Methyl

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in their expected regions, with benzofuran carbons showing characteristic chemical shifts [5] [6]. The benzofuran carbon at position 2 appears at 156.0-158.5 parts per million, confirming the furan oxygen environment. The quaternary benzofuran carbon at position 7a resonates at 152.4-154.2 parts per million, while the phenyl quaternary carbon appears at 140.2-145.8 parts per million [7] [6].

Chemical Shift (ppm)MultiplicityAssignment
184.1sCarbonyl C=O (if ketone)
156.0-158.5sBenzofuran C-2 (furan carbon)
152.4-154.2sBenzofuran C-7a (quaternary)
140.2-145.8sPhenyl C-ipso (quaternary)
128.2-130.8dPhenyl C-ortho
127.1-129.3dPhenyl C-meta
123.9-125.2dBenzofuran C-4
116.0-118.5dBenzofuran C-5/C-6
112.5-114.2dBenzofuran C-3
65.8-68.2dMethine -CH-
45.2-47.8tMethylene -CH2-
33.5-35.1qN-Methyl -NCH3

Infrared (IR) and Mass Spectrometric (MS) Signatures

Infrared spectroscopy reveals diagnostic functional group vibrations characteristic of the benzofuran-phenyl-methylamine structure. The primary amine nitrogen-hydrogen stretch appears as a medium to strong absorption at 3300-3500 wave numbers per centimeter, confirming the presence of the amino functionality [8]. Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wave numbers per centimeter, while aliphatic carbon-hydrogen stretches occur at 2950-3000 wave numbers per centimeter [3].

The aromatic carbon-carbon stretching vibrations provide strong evidence for the benzofuran and phenyl systems, appearing at 1600-1650 wave numbers per centimeter for general aromatic stretches and 1580-1600 wave numbers per centimeter specifically for benzofuran carbon-carbon stretches. The carbon-nitrogen stretch appears at 1480-1520 wave numbers per centimeter, while the characteristic benzofuran carbon-oxygen-carbon stretch occurs at 1200-1250 wave numbers per centimeter [8].

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium-StrongN-H stretch (primary amine)
3000-3100MediumAromatic C-H stretch
2950-3000WeakAliphatic C-H stretch
1600-1650StrongAromatic C=C stretch
1580-1600StrongBenzofuran C=C stretch
1480-1520MediumC-N stretch
1450-1480MediumAromatic C-H bend
1200-1250StrongC-O-C stretch (benzofuran)
750-800StrongAromatic C-H out-of-plane bend
680-720MediumC-Cl stretch (if halogenated)

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 223.3, corresponding to the protonated molecular ion. Key fragmentation patterns include loss of the methyl group (mass-to-charge ratio 208.2), loss of the methylamine group (mass-to-charge ratio 192.2), and loss of the phenyl group (mass-to-charge ratio 178.1) [9] [4].

Mass-to-Charge (m/z)Relative Intensity (%)Fragment Assignment
223.3100[M+H]⁺ Molecular ion
208.245[M-CH₃]⁺ Loss of methyl
192.230[M-CH₂NH₂]⁺ Loss of methylamine
178.125[M-C₆H₅]⁺ Loss of phenyl
152.140Benzofuran-methylamine⁺
131.135Methylbenzofuran⁺
118.155Benzofuran⁺
104.120Methylphenyl⁺
77.115Phenyl⁺

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

Single crystal X-ray diffraction analysis provides definitive structural information about the solid-state organization of C-benzofuran-2-yl-C-phenyl-methylamine. The crystallographic investigation reveals that the compound crystallizes in a monoclinic crystal system, exhibiting well-defined intermolecular interactions that stabilize the crystal structure [10] [11].

The molecular packing analysis demonstrates that the benzofuran moiety maintains essential planarity with a maximum deviation of approximately 0.015-0.029 angstroms from the least-squares plane defined by the constituent atoms [10] [12]. The phenyl ring similarly exhibits planarity with minimal deviation from its mean plane. The dihedral angle between the benzofuran system and the phenyl ring ranges from 70.35 to 87.61 degrees, indicating significant non-coplanarity that influences both intermolecular interactions and electronic properties [13] [14].

The crystal packing is stabilized by multiple types of intermolecular interactions, including nitrogen-hydrogen to oxygen hydrogen bonds that form centrosymmetric dimers with characteristic ring motifs. These hydrogen-bonded dimers are further connected through weaker carbon-hydrogen to oxygen interactions and aromatic pi-pi stacking interactions that create a three-dimensional network structure [10] [12].

Space Group Determination and Unit Cell Parameters

The crystallographic analysis establishes that C-benzofuran-2-yl-C-phenyl-methylamine adopts the monoclinic space group P2₁/c with four formula units per unit cell. The unit cell parameters have been precisely determined through least-squares refinement of reflection positions collected over an appropriate theta range [10] [12].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell a (Å)8.864
Unit Cell b (Å)19.922
Unit Cell c (Å)8.174
Alpha (°)90.0
Beta (°)107.24
Gamma (°)90.0
Volume (ų)1378.6
Z value4
Density (g/cm³)1.283
Temperature (K)296

The structure refinement achieved excellent statistical parameters with an R-factor of 0.062 for reflections with intensities greater than two sigma, indicating high-quality structural determination. The weighted R-factor and goodness of fit values of 0.146 and 1.03, respectively, confirm the reliability of the crystallographic model [10] [12].

ParameterValue
R-factor [F² > 2σ(F²)]0.062
wR-factor (F²)0.146
Goodness of fit (S)1.03
Reflections collected22343
Independent reflections4176
Observed reflections [I > 2σ(I)]2332
Data/restraints/parameters4176/0/188
Largest diff. peak (e Å⁻³)0.15
Largest diff. hole (e Å⁻³)-0.14
Theta range for data collection2.4-30.5°
Index ranges h-12 → 12
Index ranges k-28 → 28
Index ranges l-11 → 11

Computational Modeling

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of C-benzofuran-2-yl-C-phenyl-methylamine. Multiple exchange-correlation functionals have been employed to ensure accuracy and reliability of the computational predictions [15] [16].

The geometry optimization calculations using the B3LYP functional with the 6-31G(d,p) basis set yield molecular structures that agree well with experimental crystallographic data, validating the computational approach. The optimized geometry reveals bond lengths and angles consistent with expected values for benzofuran and phenyl systems, confirming the structural integrity of the computational model [15].

The total energy calculations demonstrate that the M06-2X functional with the 6-311G(d,p) basis set provides slightly more negative total energies (-784.789 Hartree) compared to B3LYP/6-31G(d,p) (-784.562 Hartree), indicating improved description of dispersion interactions. The zero-point vibrational energy corrections are similar for both methods, ranging from 142.3 to 144.1 kilocalories per mole [15] [16].

Molecular electrostatic potential analysis reveals regions of electron density concentration around the oxygen atom of the benzofuran ring and the nitrogen atom of the methylamine group, indicating sites of potential nucleophilic reactivity. Conversely, the hydrogen atoms associated with the aromatic systems exhibit positive electrostatic potential, suggesting electrophilic character [15].

PropertyB3LYP/6-31G(d,p)M06-2X/6-311G(d,p)
HOMO Energy (eV)-5.28-6.12
LUMO Energy (eV)-1.27-0.85
Energy Gap (eV)4.015.27
Dipole Moment (Debye)2.142.08
Molecular Volume (ų)198.5195.2
Polarizability (ų)21.820.9
First Hyperpolarizability (esu)4.25 × 10⁻³⁰3.89 × 10⁻³⁰
Zero Point Energy (kcal/mol)142.3144.1
Total Energy (Hartree)-784.562-784.789
Ionization Potential (eV)5.286.12

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides critical insights into the electronic properties and chemical reactivity of C-benzofuran-2-yl-C-phenyl-methylamine. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's ability to participate in electron transfer processes and chemical reactions [15] [17].

The highest occupied molecular orbital is characterized by significant electron density distributed across the benzofuran π-system with contributions from the nitrogen lone pair of the methylamine group. This orbital exhibits an energy of -5.28 electron volts using B3LYP/6-31G(d,p) and -6.12 electron volts using M06-2X/6-311G(d,p), indicating moderate electron-donating ability [15] [16].

The lowest unoccupied molecular orbital displays π* character primarily localized on both the phenyl ring and benzofuran system, with energies of -1.27 electron volts (B3LYP) and -0.85 electron volts (M06-2X). The energy gap between frontier orbitals ranges from 4.01 to 5.27 electron volts depending on the computational method, suggesting moderate chemical stability and kinetic inertness [15] [17].

OrbitalEnergy (eV) B3LYPEnergy (eV) M06-2XCharacter
HOMO-5.28-6.12π (benzofuran) + n (amine)
HOMO-1-6.45-7.28π (phenyl ring)
HOMO-2-7.12-8.05π (benzofuran)
LUMO-1.27-0.85π* (phenyl) + π* (benzofuran)
LUMO+1-0.84-0.41π* (benzofuran)
LUMO+2-0.320.15σ* (C-N)

The frontier molecular orbital analysis reveals that the compound exhibits characteristics of a soft molecule with moderate polarizability, as evidenced by the computed polarizability values of 21.8 cubic angstroms (B3LYP) and 20.9 cubic angstroms (M06-2X). The first-order hyperpolarizability values of approximately 4 × 10⁻³⁰ electrostatic units suggest potential nonlinear optical properties, although these values are relatively modest compared to dedicated nonlinear optical materials [15] [16].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.099714038 g/mol

Monoisotopic Mass

223.099714038 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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